3,4-Dichloro-1H-pyrrole-2,5-dione

Catalog No.
S1502567
CAS No.
1193-54-0
M.F
C4HCl2NO2
M. Wt
165.96 g/mol
Availability
In Stock
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3,4-Dichloro-1H-pyrrole-2,5-dione

CAS Number

1193-54-0

Product Name

3,4-Dichloro-1H-pyrrole-2,5-dione

IUPAC Name

3,4-dichloropyrrole-2,5-dione

Molecular Formula

C4HCl2NO2

Molecular Weight

165.96 g/mol

InChI

InChI=1S/C4HCl2NO2/c5-1-2(6)4(9)7-3(1)8/h(H,7,8,9)

InChI Key

KVBAKSQRUXXHCK-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)NC1=O)Cl)Cl

Canonical SMILES

C1(=C(C(=O)NC1=O)Cl)Cl

Dichloromaleimide belongs to the class of organic compounds known as nitrogen mustard compounds. Nitrogen mustard compounds are compounds having two beta-haloalkyl groups bound to a nitrogen atom. Dichloromaleimide exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, dichloromaleimide is primarily located in the cytoplasm.

3,4-Dichloro-1H-pyrrole-2,5-dione (CAS: 1193-54-0), commonly known as dichloromaleimide, is a highly electrophilic, bifunctional building block distinguished by its halogenated C=C double bond. Unlike standard unsubstituted maleimides that primarily undergo Michael additions, the presence of two electron-withdrawing chlorine atoms shifts its reactivity toward conjugate addition-elimination (nucleophilic substitution)[1]. This unique property allows it to react with thiols and amines while retaining the unsaturated maleimide core[2]. In procurement and material selection, it is prioritized as a tunable precursor for synthesizing fluorescent probes, stable bioconjugates, heterobicyclic pharmaceuticals, and unsaturated polythioethers. Its slower leaving-group kinetics compared to heavier dihalomaleimides provides critical control in step-wise synthetic workflows [1].

Substituting 3,4-dichloro-1H-pyrrole-2,5-dione with unsubstituted maleimide or 3,4-dibromomaleimide (DBM) fundamentally alters reaction pathways and product stability. Unsubstituted maleimides undergo irreversible Michael additions with nucleophiles, saturating the double bond and yielding succinimide derivatives, which destroys the extended conjugation required for fluorescent or post-modifiable materials[1]. While DBM also undergoes substitution, the carbon-bromine bond is significantly weaker than the carbon-chlorine bond, leading to extremely rapid, often uncontrollable reaction rates [2]. In complex bioconjugation or step-growth polymerization, DBM's high reactivity can cause premature cross-linking and side-product formation (e.g., adducts with reducing agents like TCEP) [2]. Dichloromaleimide's stronger C-Cl bonds provide a slower, tunable kinetic profile essential for high-fidelity, sequential modifications [2].

Tunable Kinetics in Disulfide Bridging and Bioconjugation

In the site-specific bridging of reduced disulfide bonds, dihalomaleimides exhibit distinct reactivity profiles based on their leaving groups. Stopped-flow kinetic measurements confirm that 3,4-dichloromaleimide possesses the slowest and most controlled conjugate addition-elimination rate among its class [1].

Evidence DimensionConjugate addition-elimination reactivity rate
Target Compound DataSlower, controlled substitution kinetics dictated by the stronger C-Cl bond.
Comparator Or Baseline3,4-Dibromomaleimide (DBM) and Diiodomaleimide
Quantified DifferenceReactivity order is strictly Diiodomaleimide > Dibromomaleimide > Dichloromaleimide.
ConditionsIn situ reduction and bridging of somatostatin disulfides using TCEP in aqueous buffer.

The attenuated reactivity of dichloromaleimide prevents off-target side reactions (such as TCEP-maleimide adduct formation seen with DBM), making it the optimal choice for controlled, sequential protein modifications.

Retention of Unsaturated Backbone in Polymer Synthesis

When synthesizing linear poly(maleimide thioether)s, the choice of maleimide precursor dictates the structural integrity of the polymer backbone. 3,4-Dichloromaleimide reacts with dithiols via a pure substitution mechanism, preserving the C=C double bond, whereas unsubstituted maleimides undergo classic addition reactions[1].

Evidence DimensionPolymer backbone unsaturation
Target Compound Data100% retention of the unsaturated maleimide double bond via substitution.
Comparator Or BaselineUnsubstituted maleimide
Quantified DifferenceUnsubstituted maleimides yield saturated succinimide linkages, whereas dichloromaleimide yields fully conjugated, unsaturated linkages.
ConditionsThiol-halomaleimide step-growth polymerization with dithiol monomers.

Retaining the double bond is critical for developing self-reporting fluorescent polymers and enabling post-polymerization functionalization.

Gram-Scale Heteroannulation via Double Substitution

3,4-Dichloromaleimide enables the efficient synthesis of complex heterobicyclic frameworks through a double addition-elimination sequence with diamines. The unique electronic environment allows even relatively weak nucleophiles (like sulfonamides) to perform the second halogen substitution [1].

Evidence DimensionYield of bicyclic diaminomaleimide frameworks
Target Compound DataUp to 93% isolated yield on a 3.28 g scale synthesis.
Comparator Or BaselineStandard mono-halomaleimides
Quantified DifferenceAchieves complete double substitution under mild base-catalyzed conditions, an otherwise challenging transformation for mono-halomaleimides which resist secondary substitution.
ConditionsReaction of 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione with amino-sulfonamide hydrochlorides via a quaternary enamine intermediate.

Provides a highly scalable, catalyst-free procurement route to structurally diverse, fluorescent 3,4-diaminomaleimide scaffolds for medicinal chemistry.

Controlled Protein Bioconjugation and PEGylation

Utilizing its tunable conjugate addition-elimination kinetics to bridge disulfide bonds without premature cross-linking or reducing-agent adduct formation, making it ideal for high-fidelity protein modification [1].

Synthesis of Fluorescent Polythioethers

Serving as a bifunctional monomer that retains its unsaturated C=C bond during step-growth polymerization, enabling the creation of self-reporting materials and allowing for post-polymerization modification [2].

Precursor for Advanced Heterobicyclic Pharmaceuticals

Acting as a scalable, double-substitution scaffold for reacting with diamines to form complex, fluorescent diaminomaleimide derivatives in high yields without the need for transition-metal catalysts[3].

Chiral Porous Organic Polymers (cPOPs)

Employed in catalyst-free nucleophilic substitution with multifunctional aromatic amines to generate 3D porous networks with high specific surface areas for chiral separation [4].

Physical Description

Solid

XLogP3

1

Melting Point

175°C

UNII

6G6K57D4OT

Other CAS

1193-54-0

Wikipedia

3,4-dichloromaleimide

Dates

Last modified: 08-15-2023

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